N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide
Brand Name: Vulcanchem
CAS No.: 1396881-16-5
VCID: VC4212439
InChI: InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25)
SMILES: COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide

CAS No.: 1396881-16-5

Cat. No.: VC4212439

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide - 1396881-16-5

Specification

CAS No. 1396881-16-5
Molecular Formula C19H21N5O3S
Molecular Weight 399.47
IUPAC Name N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide
Standard InChI InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25)
Standard InChI Key BWKUHBZGFFDFCM-UHFFFAOYSA-N
SMILES COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3

Introduction

Key Chemical Data

PropertyValue/Description
Molecular FormulaC19_{19}H21_{21}N3_{3}O3_{3}S
Molecular Weight371.45 g/mol
Functional GroupsAmide, Thioether, Methoxy, Tetrazole
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF).

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, compounds with similar structures often involve:

  • Formation of the tetrazole ring: Typically achieved via cyclization of azides with nitriles under acidic or thermal conditions.

  • Amide bond formation: Reaction between an amine and an acid chloride or ester derivative.

  • Thioether linkage: Introduction of the phenylthio group through nucleophilic substitution or coupling reactions.

Characterization Techniques

Compounds like this are characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O stretch for amides).

  • X-ray Crystallography: To determine the precise three-dimensional structure.

Medicinal Chemistry

The combination of tetrazole and amide groups suggests potential bioactivity:

  • Pharmacological Targeting:

    • Tetrazoles are bioisosteres of carboxylic acids, often used in drug design for enhanced metabolic stability and bioavailability.

    • Amides contribute to hydrogen bonding interactions in biological systems.

  • Drug Development:

    • Possible use as enzyme inhibitors, particularly targeting pathways involving sulfur or nitrogen interactions.

    • Potential anti-inflammatory or anticancer properties based on structural analogs.

Molecular Docking Studies

Similar compounds have been evaluated in silico for binding affinity to enzymes like 5-lipoxygenase (5-LOX), indicating anti-inflammatory potential .

Biological Activity

While no specific biological data is available for this compound, related structures suggest it could exhibit:

  • Anti-inflammatory Activity: Due to tetrazole's role in modulating enzymatic targets.

  • Anticancer Properties: Phenylthio groups have been associated with cytotoxic effects in other studies .

Further experimental validation (e.g., cytotoxicity assays, enzyme inhibition studies) would be required.

Synthesis Complexity

The multi-functional nature of this compound may pose challenges in synthesis, particularly:

  • Maintaining regioselectivity during tetrazole formation.

  • Avoiding side reactions during thioether introduction.

Stability Concerns

Tetrazoles can be sensitive to acidic or basic conditions, requiring careful handling during storage and application.

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